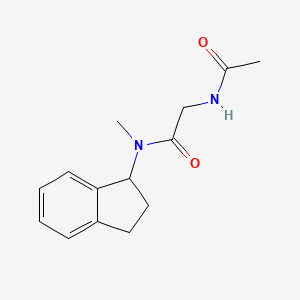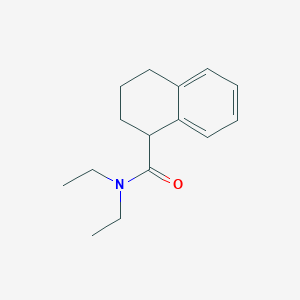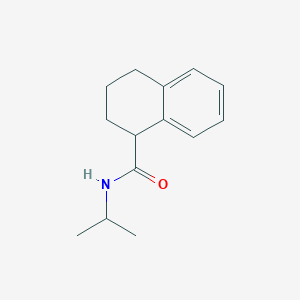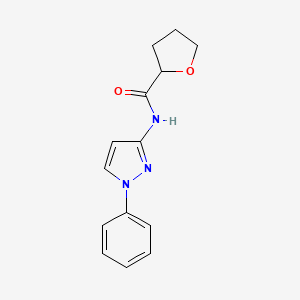![molecular formula C17H23NO B7494041 Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494041.png)
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone is a psychoactive substance that is chemically classified as a synthetic cannabinoid. It is also known as CP-47,497 and is a potent agonist of the cannabinoid receptors. This compound was first synthesized in the early 1990s by Pfizer, Inc. as part of a research program aimed at developing new drugs for the treatment of pain, inflammation, and other medical conditions. Since then, it has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用機序
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone exerts its effects by binding to and activating the cannabinoid receptors in the brain and other tissues. The cannabinoid receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain sensation, inflammation, mood, appetite, and memory.
Biochemical and Physiological Effects:
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-convulsant effects in models of epilepsy. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of psychiatric disorders.
実験室実験の利点と制限
One advantage of using Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone in lab experiments is that it is a potent and selective agonist of the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of using this compound is that it is a synthetic cannabinoid, which means that its effects may not accurately reflect the effects of natural cannabinoids found in the body.
将来の方向性
There are a number of potential future directions for research on Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to fully understand the mechanisms underlying its analgesic, anti-inflammatory, and anti-convulsant effects, as well as its potential use in the treatment of psychiatric disorders. Finally, studies are needed to determine the long-term safety and efficacy of this compound, as well as its potential for abuse and dependence.
合成法
The synthesis of Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 4-methylbenzaldehyde with cyclopentanone in the presence of a catalyst to form 4-methylcyclopent-2-enone. This intermediate is then reacted with 1-(2-chlorophenyl)-2-(4-chlorophenyl)ethanone in the presence of a base to form the final product. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
Cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic, anti-inflammatory, and anti-convulsant effects in animal models. Additionally, it has been studied for its potential use in the treatment of cancer, neurodegenerative diseases, and psychiatric disorders.
特性
IUPAC Name |
cyclopentyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-13-8-10-14(11-9-13)16-7-4-12-18(16)17(19)15-5-2-3-6-15/h8-11,15-16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRWDUHNJVCAMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)


![2-[5-(1-hydroxyethyl)-2-methoxyphenyl]-N-(6-morpholin-4-ylpyridin-3-yl)acetamide](/img/structure/B7494029.png)


![[2-(4-Fluorophenyl)morpholin-4-yl]-(furan-2-yl)methanone](/img/structure/B7494054.png)
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B7494059.png)